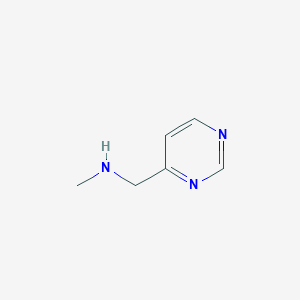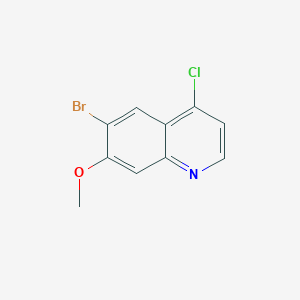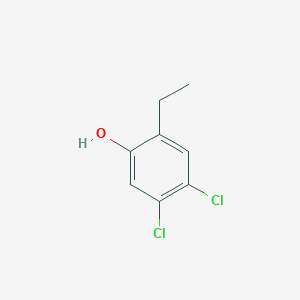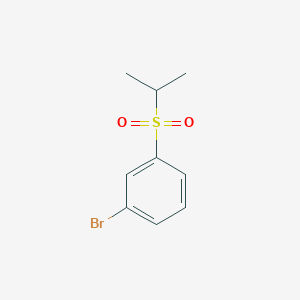![molecular formula C16H13ClN2O2 B1344682 3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 937650-48-1](/img/structure/B1344682.png)
3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole is an organic compound with the molecular formula C16H13ClN2O2. It is a member of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, a chloromethyl group, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. This step often requires the use of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
-
Introduction of the Benzyloxy Group: : The benzyloxy group can be introduced via nucleophilic substitution reactions. For instance, a phenol derivative can be reacted with benzyl chloride in the presence of a base like potassium carbonate (K2CO3) to form the benzyloxyphenyl intermediate .
-
Chloromethylation: : The final step involves the chloromethylation of the oxadiazole ring. This can be achieved by reacting the oxadiazole intermediate with chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
-
Oxidation: : The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
-
Reduction: : The oxadiazole ring can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
-
Substitution: : The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles like amines, thiols, or alcohols to form corresponding substituted derivatives .
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Nucleophiles (amines, thiols, alcohols), bases (K2CO3, NaOH)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, reduced oxadiazole derivatives
Substitution: Substituted oxadiazole derivatives
科学研究应用
3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazole: Lacks the chloromethyl group, which affects its reactivity and applications.
5-(Chloromethyl)-1,2,4-oxadiazole: Lacks the benzyloxyphenyl group, resulting in different chemical properties and uses.
3-Phenyl-5-(chloromethyl)-1,2,4-oxadiazole: Lacks the benzyloxy group, which influences its biological activity and chemical behavior.
Uniqueness
3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole is unique due to the presence of both the benzyloxy and chloromethyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
属性
IUPAC Name |
5-(chloromethyl)-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c17-10-15-18-16(19-21-15)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQJNKCXEAWCGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
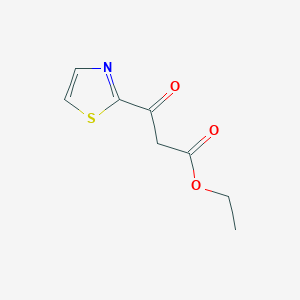
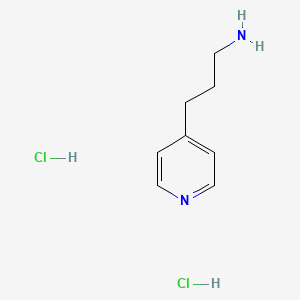

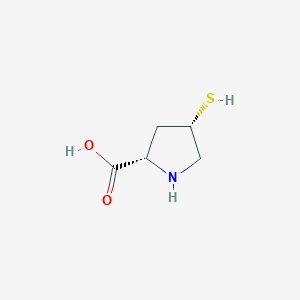
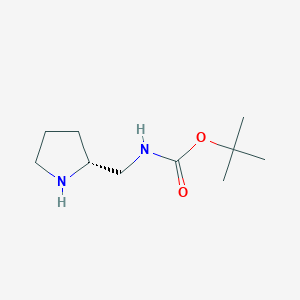
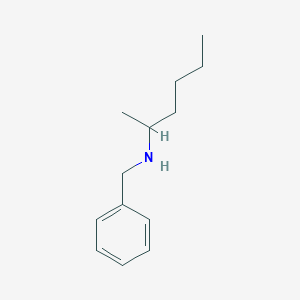
![3-([1,1'-Biphenyl]-4-ylamino)propanoic acid](/img/structure/B1344611.png)
![1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1344612.png)
![1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine](/img/structure/B1344616.png)
